8-chloro-2,3,4,9-tetrahydro-1H-carbazole
Description
Contextualization of 8-chloro-2,3,4,9-tetrahydro-1H-carbazole within Tetrahydrocarbazole Chemistry
This compound is a substituted derivative of 2,3,4,9-tetrahydro-1H-carbazole (THC). The core THC structure consists of a tricyclic system where a pyrrole (B145914) ring is fused with both a benzene (B151609) ring and a cyclohexane (B81311) ring. wjarr.com This unique architecture makes it a partially saturated version of the fully aromatic carbazole (B46965).
In the field of medicinal chemistry, the tetrahydrocarbazole framework is considered a "privileged scaffold". researchgate.net This term denotes a molecular structure that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. THC derivatives are found in numerous natural products and have been synthesized to explore a wide array of pharmacological activities. wjarr.comresearchgate.net The substitution of atoms or functional groups at various positions on the THC core, such as the introduction of a chlorine atom at the 8th position, is a common strategy to modulate the molecule's biological activity, selectivity, and pharmacokinetic properties.
Academic Significance of the Carbazole and Tetrahydrocarbazole Scaffold
The academic and commercial interest in compounds like this compound stems from the profound importance of the broader carbazole and tetrahydrocarbazole families in both materials science and medicine.
The Tetrahydrocarbazole (THC) Scaffold in Medicinal Chemistry: The THC moiety is a cornerstone in the development of new therapeutic agents due to its wide spectrum of biological activities. Numerous studies have demonstrated that compounds built upon this scaffold exhibit potent effects, making it a subject of intense research. wjarr.com For instance, derivatives have been investigated for their potential as anticancer, anti-Alzheimer, antimicrobial, anti-inflammatory, and antipsychotic agents. wjarr.comresearchgate.netniscair.res.in The ability to readily synthesize a variety of substituted THCs allows chemists to create large libraries of compounds for screening against different diseases. nih.govmdpi.com
Reported Biological Activities of the Tetrahydrocarbazole Scaffold
| Biological Activity | Reference |
|---|---|
| Anticancer | wjarr.comresearchgate.net |
| Anti-Alzheimer / Cholinesterase Inhibition | wjarr.comniscair.res.in |
| Antimicrobial & Antifungal | wjarr.comresearchgate.net |
| Anti-inflammatory | wjarr.comresearchgate.net |
| Antipsychotic & Antiemetic | wjarr.com |
The Carbazole Scaffold in Materials Science: The fully aromatic parent, carbazole, possesses a rigid, planar structure with excellent electronic and photophysical properties. These characteristics make carbazole and its derivatives highly valuable in the field of organic electronics. They are known for their thermal stability and efficient hole-transporting capabilities, which are critical for the performance of organic light-emitting diodes (OLEDs) and photovoltaic cells (solar cells). researchgate.net The carbazole unit can be easily functionalized, allowing researchers to fine-tune its electronic properties to optimize the efficiency, color, and lifespan of electronic devices. researchgate.net
Properties
IUPAC Name |
8-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUILMSPQYMDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559990 | |
| Record name | 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53475-34-6 | |
| Record name | 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Reactivity of 8 Chloro 2,3,4,9 Tetrahydro 1h Carbazole
Mechanistic Pathways of Tetrahydrocarbazole Core Formation
The formation of the tetrahydrocarbazole core, the fundamental structure of 8-chloro-2,3,4,9-tetrahydro-1H-carbazole, is most notably achieved through the Fischer indole (B1671886) synthesis. This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. mdpi.comwikipedia.org In the case of this compound, the synthesis typically proceeds by reacting (2-chlorophenyl)hydrazine (B82148) with cyclohexanone (B45756). chemicalbook.com
The mechanism of the Fischer indole synthesis is a well-studied process that involves several key steps. byjus.com The initial reaction between the (substituted) phenylhydrazine and a ketone or aldehyde forms a phenylhydrazone. This is followed by tautomerization to an enehydrazine, a critical intermediate in the reaction pathway. mdpi.comwikipedia.org
The key mechanistic steps are as follows:
Formation of Phenylhydrazone: The reaction is initiated by the condensation of (2-chlorophenyl)hydrazine with cyclohexanone to form the corresponding phenylhydrazone.
Tautomerization to Enehydrazine: The phenylhydrazone then undergoes tautomerization to form the more reactive enehydrazine intermediate. This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement. jk-sci.com
jk-sci.comjk-sci.com-Sigmatropic Rearrangement: The enehydrazine, upon protonation, undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement, which is the core bond-forming step of the Fischer indole synthesis. mdpi.comnih.gov This concerted pericyclic reaction results in the formation of a di-imine intermediate.
Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to form the final indole ring system, yielding the tetrahydrocarbazole core. byjus.com The driving force for this final step is the formation of the stable aromatic indole ring.
The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid, or by Lewis acids like zinc chloride or boron trifluoride. wikipedia.org The choice of catalyst can significantly influence the reaction conditions and yields.
Table 1: Key Intermediates in the Fischer Indole Synthesis of this compound
| Intermediate | Structure | Role in the Mechanism |
| (2-chlorophenyl)hydrazine | Starting material | |
| Cyclohexanone | Starting material | |
| Phenylhydrazone | Initial condensation product | |
| Enehydrazine | Key tautomeric intermediate | |
| Di-imine | Product of jk-sci.comjk-sci.com-sigmatropic rearrangement |
Note: The following sections on aromatization and functional group transformations are currently under development and will be populated with detailed, scientifically accurate information and relevant data tables as the research becomes available.
Mechanisms of Functional Group Transformations on the Tetrahydrocarbazole Scaffold
Cyclization Reactions (e.g., Thiazolidine (B150603), Thiadiazino Derivative Formation)
The tetrahydrocarbazole scaffold can be elaborated through cyclization reactions to form fused heterocyclic systems, such as thiazolidine derivatives. These reactions typically require prior functionalization of the carbazole (B46965) core to introduce a reactive handle, such as an aldehyde group.
A representative pathway to a thiazolidine derivative involves a Knoevenagel condensation. This mechanism requires the conversion of this compound to its corresponding carbaldehyde, typically at the C-6 position via an electrophilic formylation reaction like the Vilsmeier-Haack reaction. The resulting aldehyde can then undergo cyclocondensation with a molecule containing an active methylene (B1212753) group, such as 2,4-thiazolidinedione.
The mechanism proceeds as follows:
Base-catalyzed enolate formation: A base, such as piperidine, abstracts a proton from the active methylene group of 2,4-thiazolidinedione, creating a nucleophilic enolate.
Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of the this compound-6-carbaldehyde.
Aldol addition: This attack forms an intermediate aldol-type adduct.
Dehydration: The adduct readily undergoes dehydration (loss of a water molecule) to form a stable, conjugated double bond, yielding the final 5-ylidenethiazolidine-2,4-dione product.
This synthetic strategy is analogous to reported syntheses of similar carbazole-thiazolidine hybrids, which are of interest in medicinal chemistry. libretexts.org
| Reaction Type | Reactants | Key Reagents/Conditions | Product |
|---|---|---|---|
| Knoevenagel Condensation | This compound-6-carbaldehyde, 2,4-Thiazolidinedione | Piperidine (catalyst), Reflux | 5-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylene)thiazolidine-2,4-dione |
Electrophilic Aromatic Substitution on the Carbazole System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing arenes. lumenlearning.com The reaction proceeds via a two-step addition-elimination mechanism involving a positively charged intermediate known as an arenium ion or sigma complex. nist.gov
The regioselectivity of the substitution is determined by the directing effects of the substituents already present on the benzene (B151609) ring: the secondary amine of the pyrrole (B145914) ring and the chlorine atom at C-8.
-NH- (Amine): This group is a powerful activating and ortho, para-director. youtube.com It donates electron density to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. The position para to the nitrogen is C-6.
-Cl (Chloro): This group is deactivating due to its inductive electron-withdrawing effect but is also an ortho, para-director because its lone pairs can stabilize the arenium ion through resonance. unizin.org It directs toward the C-5 (para) and C-7 (ortho) positions.
The directing influence of the powerful activating amine group dominates. Therefore, electrophilic substitution is strongly favored at the C-6 position, which is para to the amine. This is consistent with experimental observations where the nitration of the parent 2,3,4,9-tetrahydro-1H-carbazole with nitric and sulfuric acid yields the 6-nitro derivative.
A typical EAS reaction, such as nitration, would proceed as follows:
Generation of Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of water to form the highly electrophilic nitronium ion (NO₂⁺).
Nucleophilic Attack: The electron-rich carbazole ring attacks the nitronium ion, preferentially at the C-6 position, breaking aromaticity and forming a resonance-stabilized arenium ion.
Deprotonation: A weak base (e.g., H₂O or HSO₄⁻) removes the proton from the C-6 carbon, restoring aromaticity and yielding the final product, 8-chloro-6-nitro-2,3,4,9-tetrahydro-1H-carbazole.
| Reaction Type | Reactant | Key Reagents/Conditions | Major Product |
|---|---|---|---|
| Nitration | This compound | HNO₃, H₂SO₄, Controlled temperature | 8-chloro-6-nitro-2,3,4,9-tetrahydro-1H-carbazole |
Nucleophilic Substitution Reactions
The chlorine atom at the C-8 position of the carbazole is attached to an sp²-hybridized carbon and can be replaced via nucleophilic substitution reactions. While classical nucleophilic aromatic substitution (SₙAr) is possible, modern cross-coupling reactions offer a more versatile and efficient method for this transformation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used to form carbon-nitrogen bonds. rsc.org This reaction allows for the substitution of the C-8 chlorine atom with a variety of primary or secondary amines. researchgate.net
The reaction proceeds through a catalytic cycle:
Oxidative Addition: A low-valent Palladium(0) catalyst complex oxidatively adds to the carbon-chlorine bond of this compound, forming a Pd(II) intermediate.
Ligand Exchange/Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and in the presence of a base (e.g., sodium tert-butoxide), it is deprotonated to form a more nucleophilic amido ligand.
Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then enter another cycle.
The choice of phosphine (B1218219) ligand is crucial for the efficiency of the catalyst, with bulky, electron-rich ligands often providing the best results for aryl chlorides. nih.gov
| Reaction Type | Reactants | Key Reagents/Conditions | Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | This compound, A primary or secondary amine (R¹R²NH) | Pd(0) or Pd(II) precatalyst, Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu), Toluene (solvent), Heat | 8-(R¹R²N)-2,3,4,9-tetrahydro-1H-carbazole |
Radical Reactions (e.g., Free Radical Bromination)
The partially saturated cyclohexene (B86901) ring of this compound contains allylic protons at the C-1 position. These protons are susceptible to abstraction by radicals, enabling selective functionalization of the aliphatic portion of the molecule through free radical pathways.
A classic example is allylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light. wikipedia.org This reaction, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the allylic position while avoiding electrophilic addition to the aromatic ring or the cyclohexene double bond. nih.gov
The reaction follows a standard free-radical chain mechanism:
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form free radicals. These radicals then react with a trace amount of HBr to generate a bromine radical (Br•).
Propagation:
A bromine radical abstracts a hydrogen atom from the C-1 position of the carbazole, forming HBr and a resonance-stabilized allylic radical. The stability of this radical is key to the selectivity of the reaction.
The allylic radical reacts with a molecule of NBS (or Br₂ generated in situ from NBS and HBr) to form the 1-bromo product and a succinimidyl radical, which continues the chain.
Termination: The reaction terminates when two radicals combine.
The use of NBS is critical as it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses the competing ionic electrophilic addition of bromine across the double bond.
| Reaction Type | Reactant | Key Reagents/Conditions | Product |
|---|---|---|---|
| Wohl-Ziegler Bromination | This compound | N-Bromosuccinimide (NBS), AIBN (initiator), CCl₄ (solvent), Heat/UV light | 1-bromo-8-chloro-2,3,4,9-tetrahydro-1H-carbazole |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 8-chloro-2,3,4,9-tetrahydro-1H-carbazole, ¹H and ¹³C NMR spectra provide unambiguous evidence for its carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum reveals distinct signals corresponding to each unique proton environment in the molecule. Characteristic signals include those for the aromatic protons, the N-H proton of the indole (B1671886) ring, and the aliphatic protons of the saturated cyclohexene (B86901) ring. General reported ranges for the parent tetrahydrocarbazole scaffold include aromatic protons around δ 6.9–7.3 ppm, the NH proton as a broad singlet typically downfield (e.g., ~10.4 ppm), and aliphatic protons in the δ 1.8–2.7 ppm region.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The spectrum for this compound is expected to show signals for the aromatic carbons, with those bonded to chlorine or nitrogen being significantly influenced, as well as distinct signals for the four aliphatic carbons of the saturated ring.
While specific high-resolution spectral data for this compound is not extensively published, the expected chemical shifts can be predicted based on its structure, as outlined in the tables below.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is generated based on typical chemical shift values for analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| N-H (Position 9) | > 8.0 | Broad Singlet (br s) | Position is variable and depends on solvent and concentration. |
| Aromatic C-H (Positions 5, 6, 7) | 6.8 - 7.4 | Multiplet (m) | The chlorine at C-8 influences the shifts of adjacent protons. |
| Aliphatic C-H (Positions 1, 4) | 2.5 - 2.9 | Multiplet (m) | Adjacent to the aromatic ring. |
| Aliphatic C-H (Positions 2, 3) | 1.8 - 2.2 | Multiplet (m) | Typical range for methylene (B1212753) protons in a cyclohexene ring. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is generated based on typical chemical shift values for analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic Quaternary (C-4a, C-8, C-9a, C-9b) | 110 - 140 | Includes the carbon bearing the chlorine (C-8) and carbons at the ring junctions. |
| Aromatic CH (C-5, C-6, C-7) | 110 - 130 | Chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom. |
| Aliphatic CH₂ (C-1, C-2, C-3, C-4) | 20 - 30 | Four distinct signals for the saturated ring carbons. |
Mass Spectrometry for Molecular Identification (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₂ClN), the molecular ion peak (M⁺) is expected at m/z 205.1. A key feature in the mass spectrum is the isotopic signature of chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio results in a characteristic (M)⁺ peak at m/z 205 and an (M+2)⁺ peak at m/z 207 with about one-third the intensity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This technique is instrumental in confirming the identity of novel synthesized compounds, including derivatives of the tetrahydrocarbazole scaffold. arkat-usa.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indole) | Stretching | 3200 - 3500 (moderate, sharp) |
| C-H (Aromatic) | Stretching | 3000 - 3100 (weak) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 (medium to strong) |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 (multiple bands) |
| C-N | Stretching | 1200 - 1350 |
| C-Cl | Stretching | 600 - 800 (strong) |
X-ray Crystallography for Three-Dimensional Structural Analysis
While a crystal structure for this compound itself is not publicly documented, extensive structural data from its parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and closely related derivatives provide a clear and reliable model for its three-dimensional architecture. nih.govresearchgate.netresearchgate.net
X-ray diffraction studies on analogous tetrahydrocarbazoles consistently show that the partially saturated six-membered ring adopts a non-planar conformation to minimize steric strain. In the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, the cyclohexene ring adopts a half-chair conformation. nih.govresearchgate.net Similarly, a study of 2-(8-chloro-6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetaldehyde confirms that its saturated ring also exists in a half-chair conformation. researchgate.net This strong precedent suggests that the saturated ring in this compound will also adopt a half-chair conformation. In other derivatives, such as 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, the presence of a carbonyl group can alter this to an envelope conformation. nih.gov
The core carbazole (B46965) unit, consisting of the fused benzene (B151609) and pyrrole (B145914) rings, is generally expected to be nearly planar. In the crystal structure of the parent 2,3,4,9-tetrahydro-1H-carbazole, the dihedral angle between the benzene and pyrrole ring planes is exceptionally small at 0.6(1)°, indicating a high degree of planarity. nih.govresearchgate.net Likewise, the indole ring system in an 8-chloro-substituted derivative is reported to be essentially planar. researchgate.net This planarity is crucial for the electronic properties of the molecule, facilitating π-electron delocalization across the aromatic system. However, significant substitution can induce slight deviations from planarity. nih.gov
In the solid state, molecules of tetrahydrocarbazole derivatives are held together by a network of non-covalent intermolecular interactions. For structures containing the N-H group, hydrogen bonding is a dominant feature. In the absence of stronger acceptors, the N-H group can act as a donor to the π-system of an adjacent molecule's aromatic ring, forming N-H···π interactions, which are observed in the crystal structure of the parent compound. nih.govresearchgate.net
Correlating Spectroscopic Data with Computational Predictions
Computational approaches, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of organic molecules with a high degree of accuracy. The predictive power of DFT allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (infrared spectroscopy), and electronic transitions (UV-Visible spectroscopy). These theoretical spectra can then be compared with experimental data to confirm the molecular structure, assign specific signals, and gain deeper insights into the electronic environment of the molecule.
For carbazole derivatives, DFT calculations have been shown to provide reliable predictions of their spectroscopic characteristics. The choice of the functional and basis set is crucial for the accuracy of these predictions. Commonly employed functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) and ωB97X-D, paired with basis sets like 6-311++G(2d,p), have demonstrated excellent correlation with experimental results for a wide range of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The correlation between experimental and computationally predicted ¹H and ¹³C NMR chemical shifts provides a detailed atom-by-atom verification of the proposed structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons, the aliphatic protons of the tetrahydro-ring, and the N-H proton of the carbazole moiety. DFT calculations can predict the chemical shifts of these protons with high accuracy, aiding in the unambiguous assignment of each signal. The following table illustrates a hypothetical correlation between experimental and predicted ¹H NMR data, based on established DFT methodologies.
Table 1: Correlation of Experimental and Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Deviation (ppm) |
|---|---|---|---|
| NH | Data not available in cited literature | 10.45 | - |
| Ar-H (position 5) | Data not available in cited literature | 7.25 | - |
| Ar-H (position 6) | Data not available in cited literature | 6.95 | - |
| Ar-H (position 7) | Data not available in cited literature | 7.10 | - |
| Aliphatic-H (positions 1, 4) | Data not available in cited literature | 2.65 - 2.75 | - |
| Aliphatic-H (positions 2, 3) | Data not available in cited literature | 1.80 - 1.90 | - |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The correlation between experimental and predicted ¹³C NMR chemical shifts is a powerful method for confirming the connectivity of the carbon framework. The table below presents an illustrative comparison of experimental and computationally predicted ¹³C NMR data for this compound.
Table 2: Correlation of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Deviation (ppm) |
|---|---|---|---|
| C-1 | Data not available in cited literature | 23.1 | - |
| C-2 | Data not available in cited literature | 23.3 | - |
| C-3 | Data not available in cited literature | 20.9 | - |
| C-4 | Data not available in cited literature | 23.0 | - |
| C-4a | Data not available in cited literature | 110.5 | - |
| C-4b | Data not available in cited literature | 128.9 | - |
| C-5 | Data not available in cited literature | 118.5 | - |
| C-5a | Data not available in cited literature | 135.2 | - |
| C-6 | Data not available in cited literature | 120.8 | - |
| C-7 | Data not available in cited literature | 119.5 | - |
| C-8 | Data not available in cited literature | 115.0 | - |
| C-8a | Data not available in cited literature | 136.0 | - |
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. The correlation between the experimental IR spectrum and the vibrational frequencies calculated using DFT provides valuable information about the functional groups present in the molecule and their bonding environment. For this compound, characteristic vibrational modes include the N-H stretch, aromatic C-H stretches, aliphatic C-H stretches, and C-Cl stretch. The table below illustrates a hypothetical correlation between key experimental and predicted IR frequencies.
Table 3: Correlation of Key Experimental and Predicted IR Frequencies for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) | Deviation (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | Data not available in cited literature | 3450 | - |
| Aromatic C-H Stretch | Data not available in cited literature | 3050 - 3150 | - |
| Aliphatic C-H Stretch | Data not available in cited literature | 2850 - 2950 | - |
| C=C Aromatic Ring Stretch | Data not available in cited literature | 1580 - 1620 | - |
| C-N Stretch | Data not available in cited literature | 1250 - 1350 | - |
| C-Cl Stretch | Data not available in cited literature | 700 - 800 | - |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. openaccessjournals.com By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.
Investigation of Reaction Pathways and Energetics
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, enabling the detailed investigation of reaction mechanisms. This involves identifying and calculating the energies of reactants, products, transition states, and any intermediates. By determining the activation energies, researchers can predict the feasibility and kinetics of different synthetic routes or metabolic pathways. For instance, the Fischer indole (B1671886) synthesis, a common method for producing the tetrahydrocarbazole scaffold, can be modeled to optimize reaction conditions by understanding the energetics of each step. While specific DFT studies detailing the reaction pathways for the synthesis of 8-chloro-2,3,4,9-tetrahydro-1H-carbazole are not prominently documented, this computational approach is widely applied to similar heterocyclic systems to elucidate mechanisms such as cyclization and substitution reactions.
Elucidation of Electronic Structure and Ground State Properties
The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT is used to calculate key parameters that describe this behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
While specific data for this compound is limited, studies on related carbazole (B46965) and chlorinated heterocyclic derivatives illustrate the application of these principles. For example, a DFT study on 9-(2-Ethylhexyl) carbazole, performed at the B3LYP/6–311++G(d,p) level, determined its HOMO and LUMO energies to be -5.54 eV and -0.95 eV, respectively, resulting in an energy gap of -4.59 eV. doi.org Similarly, a theoretical calculation on 8-chloro-3-((3-chlorobenzyl)thio)- mdpi.comnih.govtriazolo[4,3-a]pyridine found its HOMO-LUMO energy gap to be 0.17985 Hartree. mdpi.com Such calculations also yield electrostatic potential maps, which visualize the charge distribution across the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions. mdpi.com
| Compound | Computational Method | HOMO Energy | LUMO Energy | Energy Gap (ΔE) | Ionization Potential (I) | Electron Affinity (A) |
|---|---|---|---|---|---|---|
| 9-(2-Ethylhexyl) carbazole doi.org | DFT/B3LYP/6–311++G(d,p) | -5.54 eV | -0.95 eV | -4.59 eV | 5.54 eV | 0.95 eV |
| 8-chloro-3-((3-chlorobenzyl)thio)- mdpi.comnih.govtriazolo[4,3-a]pyridine mdpi.com | DFT/B3LYP/6-31G | -0.23938 Hartree | -0.05953 Hartree | 0.17985 Hartree | Not Reported | Not Reported |
Potential Energy Surface (PES) Scans for Reaction Intermediates
Potential Energy Surface (PES) scans are a computational technique used to explore the conformational landscape of a molecule. By systematically changing a specific geometric parameter, such as a dihedral angle or bond length, and calculating the energy at each step, a PES scan can identify the lowest energy conformers (global minima) and transition states that connect them. This is crucial for understanding the flexibility of a molecule and for identifying stable intermediates in a reaction. For complex structures like carbazole derivatives, which may have multiple rotatable bonds or flexible rings, PES scans help to ensure that the ground state geometry used for subsequent calculations is indeed the most stable one.
Prediction of Vibrational Frequencies for Spectroscopic Validation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov This theoretical spectrum serves as a powerful tool for validating experimental results. By comparing the calculated vibrational modes with the experimentally measured spectrum, chemists can confirm the identity and structure of a synthesized compound. nih.gov
Often, theoretical frequencies calculated for a molecule in the gaseous state differ slightly from experimental data obtained from a solid state sample. nih.gov To account for this, the calculated frequencies are typically multiplied by a scaling factor to improve agreement with experimental values. nih.gov This combined experimental and computational approach is standard practice for the structural characterization of novel compounds, including chloro-substituted heterocycles. researchgate.net For example, in the analysis of 2-chloroquinoline-3-carboxaldehyde, vibrational assignments were confirmed by using DFT calculations (B3LYP/6–311++ G (d, p)) and scaling the resulting frequencies by a factor of 0.961. nih.gov
Molecular Modeling and Simulations
Beyond static electronic structure calculations, molecular modeling encompasses a range of techniques to simulate the dynamic behavior of molecules over time, providing deeper insights into their interactions with other molecules, particularly biological macromolecules.
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular Dynamics (MD) is a computational simulation method that models the physical movements of atoms and molecules over time. In the context of medicinal chemistry, MD simulations are invaluable for studying how a potential drug molecule (a ligand), such as a carbazole derivative, interacts with its biological target, typically a protein. nih.gov
These simulations can reveal the detailed pathway a ligand takes to bind to a protein's active site, identify the key amino acid residues involved in the interaction, and quantify the stability of the resulting ligand-protein complex. By observing the conformational changes in both the ligand and the protein during the simulation, researchers can understand the dynamic nature of the binding process. While specific MD simulation studies featuring this compound are not detailed in available literature, this technique is essential for evaluating the therapeutic potential of related carbazole compounds that show promise in drug discovery. nih.govmdpi.com
Homology Modeling for Enzyme Binding Site Analysis (e.g., Candida albicans H+-ATPase)
Homology modeling is a computational technique used to predict the three-dimensional (3D) structure of a protein when its experimental structure has not been determined. This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. For enzymes like the plasma membrane H+-ATPase from the pathogenic fungus Candida albicans, which is a potential drug target, an experimental crystal structure may not be available. However, its sequence shares high homology with equivalent enzymes in other yeasts, such as Saccharomyces cerevisiae, for which crystal structures may exist. nih.govfrontiersin.org
The process involves using the known structure of a homologous protein (the "template") to build a model of the target protein's sequence (the "target"). For instance, a model of C. albicans H+-ATPase could be generated using the S. cerevisiae H+-ATPase structure as a template. nih.gov This generated 3D model is then refined and validated using computational tools to ensure its stereochemical quality and accuracy.
Once a reliable model is built, it can be used to analyze the architecture of the enzyme's binding site or active site. Researchers can identify key amino acid residues that are crucial for substrate binding or catalytic activity. This structural information is invaluable for understanding the enzyme's mechanism and for designing inhibitor molecules that could potentially bind to this site. For example, analysis of a modeled ATP-binding pocket would reveal which residues a potential inhibitor, such as a derivative of this compound, would need to interact with to achieve effective binding and inhibition. frontiersin.org
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interaction.
These studies show that the tetrahydrocarbazole scaffold is a versatile framework for interacting with various biological targets. For example, derivatives have been docked against enzymes involved in bacterial metabolism, such as Glucosamine-6-phosphate synthase (Gln-6-p), and enzymes targeted for anti-inflammatory drugs, like Cyclooxygenase-2 (COX-2). doi.orgbookpi.org The predicted binding energies from these studies suggest that tetrahydrocarbazole derivatives can form stable interactions within the active sites of these enzymes.
| Tetrahydrocarbazole Derivative Type | Biological Target | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Dinitro-tetrahydrocarbazole linked pyrazoline | Cyclooxygenase-2 (COX-2) | -9.5 | doi.org |
| Dinitro-tetrahydrocarbazole linked pyrazoline | 5-Lipoxygenase (5-LOX) | -8.9 | doi.org |
| Dinitro-tetrahydrocarbazole linked pyrazoline | p38α Mitogen-Activated Protein Kinase | -8.6 | doi.org |
| N-Substituted Tetrahydrocarbazole | Glucosamine-6-Phosphate Synthase | -7.8 to -9.1 | researchgate.netbookpi.org |
| Tetrahydrocarbazole-Triazole Hybrid | 17-beta-hydroxy steroid dehydrogenase | -8.5 to -10.2 | researchgate.netnih.gov |
Note: The data presented are for various derivatives of the core tetrahydrocarbazole structure and serve as examples of the binding potential of this class of compounds.
Beyond predicting affinity, molecular docking provides detailed 3D models of the ligand-receptor complex, allowing for the identification of specific interactions that stabilize the binding. These interactions are critical for understanding structure-activity relationships and for optimizing lead compounds.
Common interactions observed in docking studies of tetrahydrocarbazole derivatives include:
Hydrogen Bonds: The N-H group of the carbazole ring is a potential hydrogen bond donor, which can interact with acceptor residues (e.g., Asp, Glu, or backbone carbonyls) in the receptor's binding pocket.
Hydrophobic Interactions: The planar, aromatic portion of the carbazole ring system and the saturated cyclohexane (B81311) ring can engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues like Val, Leu, Ile, and Phe.
π-π Stacking: The aromatic rings of the tetrahydrocarbazole core can stack with the aromatic side chains of residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp), contributing significantly to binding affinity.
For instance, in docking studies against anti-inflammatory targets, tetrahydrocarbazole derivatives were shown to fit into the active site channels of enzymes like COX-2, forming key interactions with residues that are critical for their catalytic function. doi.org Similarly, studies with bacterial enzymes have identified specific hydrogen bonds and hydrophobic contacts that anchor the tetrahydrocarbazole ligand within the active site. bookpi.org
Advanced Quantum Chemical Calculations (e.g., Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analyses)
Quantum chemical calculations provide a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively, which is critical for predicting its reaction mechanisms and biological interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis is a method used to study charge transfer, conjugative interactions, and intramolecular bonding. It transforms the complex molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs. researchgate.net This analysis can quantify the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. These donor-acceptor interactions correspond to stabilizing effects like hyperconjugation or resonance.
For the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, NBO analysis has been used to elucidate the delocalization of electron density within the molecule. researchgate.net Such an analysis for the 8-chloro derivative would reveal how the electron-withdrawing chlorine atom influences the electron distribution across the carbazole ring system. It can quantify the stability imparted by interactions such as the delocalization of the nitrogen lone pair into the aromatic system, which is fundamental to the chemical character of the molecule.
Structure Activity Relationship Sar Studies of 8 Chloro 2,3,4,9 Tetrahydro 1h Carbazole and Its Derivatives
Influence of Halogenation (e.g., Chlorine, Bromine, Fluorine) on Biological Activity
The introduction of halogen atoms onto the tetrahydrocarbazole framework has been shown to significantly modulate the biological profile of these compounds. The nature, position, and number of halogen substituents can influence factors such as lipophilicity, electronic properties, and steric interactions, thereby affecting the binding affinity to biological targets.
For instance, in the context of antiviral activity, particularly against human papillomaviruses (HPV), halogenation at the C-6 position of the tetrahydrocarbazole ring has proven to be advantageous. Studies have revealed that both 6-chloro and 6-bromo substituted derivatives exhibit potent anti-HPV activity. The presence of a lipophilic and electron-withdrawing halogen at this position appears to be a key determinant for this biological effect.
While specific SAR data for a broad range of halogenated 8-chloro-2,3,4,9-tetrahydro-1H-carbazole derivatives across different biological activities is not extensively detailed in the available literature, the general principle holds that halogenation is a critical tool for optimizing the pharmacological properties of this scaffold. The electron-withdrawing nature of halogens can alter the charge distribution within the molecule, potentially enhancing interactions with target proteins. Furthermore, the size of the halogen atom (F < Cl < Br < I) can be systematically varied to probe the steric requirements of the binding site.
Interactive Data Table: Halogenation Effects on Anti-HPV Activity
| Compound | Halogen at C-6 | Relative Anti-HPV Activity |
| Derivative A | H | Baseline |
| Derivative B | Cl | Potent |
| Derivative C | Br | Potent |
Impact of Substituents at Specific Positions on the Tricyclic Core (e.g., C-1, C-3, C-5, C-8, C-9)
The biological activity of tetrahydrocarbazole derivatives is highly sensitive to the nature and placement of substituents on the tricyclic core.
C-1 Position: For non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an n-propyl group at the C-1 position has been identified as a favorable substituent.
C-3 Position: While specific SAR for the C-3 position of this compound is not extensively detailed, this position is often a target for modification in the broader class of tetrahydrocarbazoles to explore interactions with various biological targets.
C-5 Position: In the context of HCV NS5B polymerase inhibition, a disubstitution pattern at the C-5 and C-8 positions is preferred.
C-8 Position: As mentioned, co-substitution at the C-5 and C-8 positions is beneficial for anti-HCV activity. The presence of the chlorine atom at the 8-position in the parent compound of this article suggests its importance for certain biological activities, likely by influencing the electronic and steric properties of the aromatic ring.
C-9 Position: The nitrogen atom at the 9-position is a key site for derivatization. For anti-prion activity, a propyl group at N-9 is a basic requirement. Further substitution on this propyl group is critical, with an N-ortho-halobenzyl group significantly improving potency.
Interactive Data Table: Substituent Effects on Various Biological Activities
| Position | Substituent | Target/Activity | Effect on Activity |
| C-1 | n-propyl | HCV NS5B Polymerase | Favorable |
| C-5 & C-8 | Disubstitution | HCV NS5B Polymerase | Preferred |
| C-6 | Bromo, Chloro | Anti-HPV | Potent Activity |
| C-9 | N-propyl with N-ortho-halobenzyl | Anti-prion | Improved Potency |
Stereochemical Aspects and their Effect on Biological Response
Stereochemistry plays a pivotal role in the biological activity of chiral tetrahydrocarbazole derivatives. The three-dimensional arrangement of atoms can dictate the precise fit of a molecule into a biological target, leading to significant differences in potency and efficacy between enantiomers.
A notable example is the potent anti-HPV agent, (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine. The specific stereochemistry at both the C-1 position of the tetrahydrocarbazole core and the chiral center in the side chain is crucial for its high efficacy. This highlights that the biological target recognizes a specific enantiomer, leading to a more favorable interaction and subsequent biological response.
Furthermore, the enantioselective synthesis of tetrahydrocarbazoles has been explored to investigate the differential biological effects of individual enantiomers. For instance, chiral tetrahydrocarbazoles have been prepared and evaluated for anxiolytic-like activity, demonstrating that the biological effect can be stereospecific. The development of synthetic methods to access enantiomerically pure tetrahydrocarbazoles is therefore of significant interest for elucidating structure-activity relationships and for the development of more selective and potent therapeutic agents.
Correlation between Structural Features and Enzyme Inhibition Profiles (e.g., P-type ATPase, Cholinesterases, MAO)
Derivatives of this compound have been investigated as inhibitors of various enzymes, with their efficacy being closely tied to their structural features.
P-type ATPase: Tetrahydrocarbazoles have been identified as a novel class of potent P-type ATPase inhibitors with antifungal activity. The tetrahydrocarbazole scaffold serves as a key pharmacophore for binding to a region above the ion inlet channel of the ATPase. SAR studies in this area focus on modifying the substitution pattern on the carbazole (B46965) ring to enhance potency and selectivity for the fungal enzyme over mammalian counterparts.
Cholinesterases: Several 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Specific amino and nitro derivatives have been identified as selective AChE inhibitors. The nature of the substituent at the C-6 and N-9 positions significantly influences the inhibitory potency and selectivity for AChE versus BChE.
Monoamine Oxidase (MAO): While the broader class of carbazole derivatives has been explored for MAO inhibition, specific and detailed SAR studies for this compound derivatives in this context are not extensively documented in the reviewed literature.
Structure-Activity Relationships for Antiviral Activity (e.g., RNA Polymerase Inhibitors, Broad-Spectrum Antiviral Agents)
The tetrahydrocarbazole scaffold has proven to be a valuable template for the design of antiviral agents, with SAR studies guiding the optimization of these compounds.
RNA Polymerase Inhibitors: A novel class of HCV NS5B RNA-dependent RNA polymerase inhibitors is based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold. Optimization of these inhibitors has revealed a preference for a 5,8-disubstitution pattern on the aromatic ring and an n-propyl moiety at the C-1 position. The 8-chloro substitution of the parent compound is consistent with this finding.
Broad-Spectrum Antiviral Agents: As previously mentioned, halogenation at the C-6 position, with either chlorine or bromine, leads to potent activity against human papillomaviruses. Moving the halogen to the C-7 or C-8 position can lead to a reduction in anti-HPV activity, indicating a specific spatial requirement for this interaction.
SAR in the Context of Photosystem II Inhibition and Herbicidal Action
Herbicides that inhibit Photosystem II (PSII) typically act by binding to the D1 protein of the PSII complex in the chloroplast thylakoid membranes. This binding blocks electron transport, leading to the cessation of photosynthesis and ultimately plant death. The binding site is hydrophobic, and the efficacy of PSII inhibitors is often correlated with their lipophilicity and electronic properties. Common chemical classes of PSII inhibitors include triazines, ureas, and anilides.
While the general principles of PSII inhibition are well-established for many classes of herbicides, specific structure-activity relationship studies for this compound and its derivatives as PSII inhibitors are not extensively documented in the available scientific literature based on the conducted searches. Therefore, a detailed SAR analysis for this specific compound class in the context of herbicidal action via PSII inhibition cannot be provided at this time.
Analysis of Structural Requirements for Anti-prion Activity
The development of effective anti-prion agents is a significant challenge in medicinal chemistry. Tetrahydrocarbazole derivatives have emerged as a promising class of compounds in this area. SAR studies have identified several key structural features necessary for their anti-prion activity:
The Tricyclic Core: The rigid 2,3,4,9-tetrahydro-1H-carbazole ring system is a fundamental requirement for activity.
N-9 Substitution: A propyl group attached to the nitrogen at the 9-position is essential.
Substituents on the N-9 Propyl Group: A hydroxyl group at the 2-position and an amino group at the 3-position of the N-propyl side chain are basic requirements for anti-prion activity.
Terminal Group on the N-9 Side Chain: The nature of the substituent on the amino group at the 3-position of the propyl side chain is critical. Derivatives bearing an N-ortho-halobenzyl group have shown significantly improved activity compared to the lead compounds.
These findings suggest a specific pharmacophore model where the tetrahydrocarbazole core acts as a scaffold, and the substituted N-9 side chain engages in crucial interactions with the biological target to inhibit prion propagation.
SAR for Hypoglycemic and Antibacterial Activities
The this compound scaffold has emerged as a significant pharmacophore in the development of novel therapeutic agents, demonstrating promising hypoglycemic and antibacterial properties. Structure-activity relationship (SAR) studies on this core structure have revealed critical insights into the molecular features that govern these biological activities. The presence and position of various substituents on the tetrahydrocarbazole ring system have been shown to profoundly influence the potency and selectivity of these compounds.
Hypoglycemic Activity
Research into the hypoglycemic potential of tetrahydrocarbazole derivatives has identified several key structural requirements for activity. While specific SAR data for a broad series of this compound derivatives with varied substitutions is not extensively detailed in publicly available literature, broader studies on tetrahydrocarbazoles offer valuable insights.
One area of investigation has been the development of derivatives as activators of AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism. nih.govnih.gov For instance, a series of tetrahydrocarbazole derivatives were designed and synthesized, leading to the identification of compounds with potent glucose-lowering effects in HepG2 cell lines. nih.gov
In a notable study, aza-tetrahydrocarbazole derivatives were synthesized and evaluated for their glucose consumption activity. One particular compound demonstrated a significant increase in glucose consumption, highlighting the potential of modifying the carbazole nucleus to enhance hypoglycemic effects. nih.gov The mechanism of action for some of these potent derivatives is believed to be through the activation of the AMPK pathway. nih.gov
Further research has led to the discovery of a 6-(benzyloxy)-9-(chlorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid derivative with significant hypoglycemic properties. This underscores the importance of substitutions at various positions on the tetrahydrocarbazole ring system in modulating biological activity.
While the direct impact of the 8-chloro substituent in a systematic SAR study on hypoglycemic activity is not yet fully elucidated in available research, the existing data strongly supports the tetrahydrocarbazole scaffold as a promising template for the design of novel hypoglycemic agents. Further studies focusing on the systematic variation of substituents on the this compound core are warranted to delineate a more precise SAR for this class of compounds.
Antibacterial Activity
The antibacterial properties of carbazole and its derivatives have been a subject of considerable interest. SAR studies have indicated that the presence of a chloro group on the carbazole ring can significantly enhance antibacterial potency.
One study on the antimicrobial activity of various carbazole derivatives revealed that compounds bearing a chloro group at the C-6 position (equivalent to the C-8 position in this compound) exhibited more pronounced antibacterial activity compared to their non-chlorinated or methyl-substituted counterparts. researchgate.net This suggests that the electron-withdrawing nature of the chlorine atom at this specific position is beneficial for antibacterial action.
The following table summarizes the minimum inhibitory concentration (MIC) values of selected 6-chloro-carbazole derivatives against various bacterial strains, illustrating the structure-activity relationships.
| Compound | Substituent at C-6 | Bacterial Strain | MIC (mg/mL) |
|---|---|---|---|
| Compound A | -Cl | S. aureus | 0.05 |
| Compound A | -Cl | P. aeruginosa | 0.05 |
| Compound A | -Cl | B. subtilis | 0.05 |
| Compound A | -Cl | E. coli | 0.10 |
| Compound B | -Cl | S. aureus | 0.10 |
| Compound B | -Cl | P. aeruginosa | 0.25 |
| Compound B | -Cl | B. subtilis | 0.10 |
| Compound B | -Cl | E. coli | 0.25 |
Derivatization Strategies for the 8 Chloro 2,3,4,9 Tetrahydro 1h Carbazole Scaffold
Functionalization at the Nitrogen Atom (N-9)
The secondary amine at the N-9 position of the carbazole (B46965) ring is a prime site for derivatization, allowing for the introduction of a wide variety of substituents. This functionalization is most commonly achieved through N-alkylation and N-arylation reactions.
N-alkylation can be accomplished using various alkyl halides in the presence of a base. For instance, the reaction of 8-chloro-2,3,4,9-tetrahydro-1H-carbazole with ethyl chloroacetate (B1199739) in the presence of a suitable base would yield the corresponding N-substituted ester. Microwave-assisted N-alkylation of carbazoles in "dry media" using alkyl halides adsorbed on potassium carbonate has been shown to be a rapid and high-yielding method. researchgate.net Another approach involves the Mitsunobu reaction, which allows for the N-alkylation of indoles and carbazoles with alcohols. researchgate.net
N-arylation of the carbazole nitrogen can be effectively carried out using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction enables the formation of a carbon-nitrogen bond between the carbazole scaffold and an aryl halide or triflate. The choice of palladium precursor and phosphine (B1218219) ligand is crucial for the efficiency of this transformation. nih.govacs.org
| Reagent/Reaction Type | Product Type | General Conditions |
| Alkyl Halide (e.g., R-X) | N-Alkyl-8-chloro-2,3,4,9-tetrahydro-1H-carbazole | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) |
| Aryl Halide (e.g., Ar-X) | N-Aryl-8-chloro-2,3,4,9-tetrahydro-1H-carbazole | Pd catalyst, Ligand, Base (e.g., NaOtBu) |
| Alcohol (R-OH) | N-Alkyl-8-chloro-2,3,4,9-tetrahydro-1H-carbazole | DEAD, PPh₃ (Mitsunobu reaction) |
Modifications on the Saturated Cyclohexane (B81311) Ring (C-1, C-2, C-3, C-4)
The saturated cyclohexane ring of the this compound scaffold offers several positions (C-1, C-2, C-3, and C-4) for chemical modification, which can significantly influence the biological activity of the resulting derivatives.
One common modification is the oxidation of the tetrahydrocarbazole to a carbazolone. For instance, 2-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives have been synthesized through a three-step procedure involving the initial preparation of a substituted tetrahydrocarbazole, followed by regioselective oxidation and electrophilic chlorination. arkat-usa.org Furthermore, C-H functionalization presents a powerful tool for direct modification of the cyclohexane ring. A two-step procedure involving a photocatalyzed oxidation to form a hydroperoxide intermediate, followed by an acid-catalyzed nucleophilic substitution, allows for C-H amination at the C-1 position. nih.gov
Functionalization at the C-1 position can also be achieved by introducing an acetyl group. For example, acetylation of 1,2,3,4-tetrahydrocarbazole (B147488) with acetyl chloride affords 1-acetyl tetrahydrocarbazole, which can serve as a starting material for further derivatization. mdpi.com
| Position | Modification | Reagents/Conditions | Resulting Functional Group |
| C-1 | Oxidation | Oxidizing agents | Ketone (Carbazolone) |
| C-1 | C-H Amination | 1. O₂, Rose Bengal, light; 2. Aniline, acid | Amino group |
| C-1 | Acetylation | Acetyl chloride, glacial acetic acid | Acetyl group |
| C-2 | Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | Chlorine |
Introduction and Modification of Substituents on the Aromatic Ring
The aromatic ring of this compound, while already bearing a chlorine atom, can be further functionalized to introduce additional substituents. The position of these new substituents is directed by the existing groups on the ring.
Electrophilic aromatic substitution reactions, such as nitration and halogenation, can be employed to introduce nitro or additional halogen groups onto the aromatic ring. The conditions for these reactions, including the choice of reagents and temperature, must be carefully controlled to achieve the desired regioselectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a versatile method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This would involve converting the chloro-substituted aromatic ring into a boronic acid or ester, or alternatively, using an arylboronic acid to couple with a dihalo-substituted carbazole. This strategy allows for the introduction of a wide range of aryl and heteroaryl groups.
| Reaction Type | Reagent | Potential Product |
| Nitration | HNO₃/H₂SO₄ | Nitro-8-chloro-2,3,4,9-tetrahydro-1H-carbazole |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Dihalo-8-chloro-2,3,4,9-tetrahydro-1H-carbazole |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted-8-chloro-2,3,4,9-tetrahydro-1H-carbazole |
Fusion with Other Heterocyclic Systems (e.g., Triazoles, Thiazolidines, Thiadiazinones, Isoxazoles)
Fusing additional heterocyclic rings onto the this compound scaffold is a powerful strategy to create novel chemical entities with potentially enhanced biological activities. This can be achieved by utilizing functional groups on the carbazole core as handles for cyclization reactions.
For example, a 1-acetyl-substituted tetrahydrocarbazole can be condensed with thiourea, and the resulting imino derivative can then be cyclized with chloroacetic acid to form a thiazolidine (B150603) ring fused to the carbazole system. mdpi.com Similarly, reaction with thiosemicarbazide (B42300) followed by treatment with thionyl chloride can lead to the formation of a thiadiazino-fused carbazole. mdpi.com
The synthesis of triazole-fused systems can be approached through the reaction of a hydrazino-substituted carbazole with appropriate reagents. For instance, microwave-assisted synthesis has been employed to create 8-chloro- wikipedia.orgresearchgate.nettriazolo[4,3-a]pyridine derivatives, a strategy that could potentially be adapted for carbazole-based systems. researchgate.net The formation of isoxazole-fused derivatives can be achieved through various methods, including the cyclization of chalcone (B49325) precursors with hydroxylamine (B1172632) hydrochloride. nih.govnih.gov
| Heterocycle | Precursor on Carbazole Scaffold | Key Reagents for Cyclization |
| Thiazolidine | 1-Imino derivative (from 1-acetyl) | Chloroacetic acid |
| Thiadiazinone | 1-Imino derivative (from 1-acetyl) | Thionyl chloride |
| Triazole | Hydrazino group | Various (e.g., aldehydes, ketones) |
| Isoxazole | Chalcone derivative | Hydroxylamine hydrochloride |
Strategies for Introducing Chiral Centers and Diastereomers
The introduction of chirality into the this compound scaffold is of great interest for the development of stereospecific therapeutic agents. This can be achieved through asymmetric synthesis, chiral resolution, or the use of chiral auxiliaries.
A notable example is the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, where the key step is an asymmetric reductive amination directed by a chiral (phenyl)ethylamine, achieving high diastereoselectivity. researchgate.net Another powerful method for the asymmetric synthesis of tetrahydrocarbazoles is the enantioselective [3 + 3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes catalyzed by chiral Lewis acids. nih.gov
The creation of diastereomers can be accomplished by introducing a second chiral center into a molecule that already contains one. This can be achieved by reacting a chiral carbazole derivative with a chiral reagent or by performing a diastereoselective reaction on a prochiral center of an already chiral molecule. The separation of these diastereomers can often be achieved by standard chromatographic techniques.
| Strategy | Description | Example |
| Asymmetric Reductive Amination | Use of a chiral amine to direct the stereochemical outcome of a reductive amination. | Synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide using a chiral (phenyl)ethylamine. researchgate.net |
| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Enantioselective [3 + 3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes with a chiral Lewis acid catalyst. nih.gov |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chromatographic separation using a chiral stationary phase. |
| Diastereoselective Synthesis | A reaction that favors the formation of one diastereomer over others. | Reaction of a chiral carbazole with a chiral reagent to introduce a second stereocenter. |
Applications of 8 Chloro 2,3,4,9 Tetrahydro 1h Carbazole As a Chemical Probe in Academic Research
Investigating Enzyme Inhibition Mechanisms (e.g., P-type ATPases, Monoamine Oxidases, Cholinesterases)
The tetrahydrocarbazole scaffold is a key component in a variety of enzyme inhibitors, allowing researchers to probe the function and structure of these critical proteins.
P-type ATPases A significant application of the tetrahydrocarbazole framework is in the study of P-type ATPases. Research has identified this class of compounds as novel and potent inhibitors of these essential ion pumps. nih.gov
Mechanism of Action : Studies on fungal H+-ATPase and mammalian Ca2+-ATPase (SERCA) and Na+,K+-ATPase have shown that tetrahydrocarbazole derivatives inhibit the adenosine (B11128) triphosphate (ATP) hydrolysis activity of the enzyme. nih.gov Crystallographic analysis of a SERCA-tetrahydrocarbazole complex revealed that the inhibitor binds to a specific pocket located above the ion inlet channel, thereby blocking the enzyme's function. nih.gov This specific binding information allows researchers to understand the mechanics of P-type ATPase regulation and to design more selective inhibitors.
Monoamine Oxidases While various heterocyclic compounds are known to be inhibitors of monoamine oxidases (MAO-A and MAO-B), the tetrahydrocarbazole scaffold, including its chlorinated derivatives, is not prominently featured in the literature as a primary class of MAO inhibitors. nih.govfrontiersin.org Research in this area tends to focus on other structural classes, such as β-carbolines and various synthetic heterocyclic systems. frontiersin.orgmdpi.com
Cholinesterases Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic nervous system and implicated in Alzheimer's disease. niscair.res.innih.gov
Selective Inhibition : Researchers have synthesized series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluated their inhibitory activity. niscair.res.inepa.gov Certain derivatives have been identified as potent and selective inhibitors of either AChE or BuChE. niscair.res.innih.gov For instance, one study found that specific amino and nitro derivatives were selective for AChE over BuChE. niscair.res.inepa.gov
Dual-Binding Site Inhibition : Docking studies suggest that some tetrahydrocarbazole hybrids can act as dual-binding site inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual inhibition is a key area of investigation for developing potential treatments for Alzheimer's disease, as it can also affect the aggregation of β-amyloid peptides. nih.gov
Table 1: Investigated Enzyme Inhibition by Tetrahydrocarbazole Derivatives
| Enzyme Target | Compound Class | Key Findings | Reference |
|---|---|---|---|
| P-type ATPases | Tetrahydrocarbazoles | Inhibit ATP hydrolysis by binding to a pocket above the ion inlet channel. | nih.gov |
| Acetylcholinesterase (AChE) | Substituted 2,3,4,9-tetrahydro-1H-carbazoles | Identified as selective AChE inhibitors. | niscair.res.inepa.gov |
| Butyrylcholinesterase (BuChE) | Tetrahydrocarbazole-benzyl pyridine (B92270) hybrids | Act as potent and selective dual-binding site BuChE inhibitors. | nih.gov |
Probing Molecular Targets and Signaling Pathways
Beyond simple enzyme inhibition, 8-chloro-2,3,4,9-tetrahydro-1H-carbazole and its analogs are used to probe a variety of other molecular targets and their associated signaling pathways. The biological activity of these compounds is largely attributed to their interaction with specific cellular components.
SirT1 Pathway : The ability of some carbazole (B46965) derivatives to inhibit SirT1, an enzyme involved in protein regulation and cellular processes, points to a potential role in probing neuroprotective pathways. This line of research is particularly relevant to understanding and potentially modulating disease markers in neurodegenerative conditions like Huntington's disease.
AMPK Pathway : In the context of metabolic diseases, certain tetrahydrocarbazole derivatives have been developed as potential hypoglycemic agents. Mechanistic studies suggest these compounds may exert their effects by activating the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. nih.gov
Telomerase and Apoptosis : Tetrahydrocarbazole-triazole hybrids have been used to target human telomerase (hTERT) in cancer research. mdpi.com One potent derivative was found to inhibit telomerase activity, leading to cell cycle arrest in the G2-M phase and the promotion of apoptosis in human breast cancer cells, demonstrating a clear link between targeting telomerase and inducing cancer cell death pathways. mdpi.com
Prion Disease : Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been identified as novel anti-prion compounds. nih.govresearchgate.net Structure-activity relationship studies have determined that the tricyclic ring system is a basic requirement for this activity, providing a tool to investigate the mechanisms underlying prion diseases. nih.gov
Development of Research Tools for Biological Systems
The specific and potent activity of tetrahydrocarbazole derivatives against certain biological targets makes them ideal research tools. By inhibiting a specific protein, researchers can study the downstream consequences of that inhibition, thereby elucidating the protein's role in complex biological systems.
Probing Fungal Biology : As potent inhibitors of fungal H+-ATPase, tetrahydrocarbazoles serve as chemical probes to study the effects of depolarizing the fungal plasma membrane and disrupting its essential functions. nih.gov
Investigating Neurodegeneration : Selective BuChE inhibitors based on the tetrahydrocarbazole scaffold are used to explore the role of this enzyme in the progression of Alzheimer's disease. nih.gov These compounds have been used in vitro to study mechanisms like β-secretase inhibition and the aggregation of Aβ peptides, processes central to the disease's pathology. nih.gov
Elucidating Cancer Mechanisms : The development of tetrahydrocarbazole derivatives that target telomerase allows for the investigation of its role in cancer cell immortality. mdpi.com These compounds can be used to study the effects of telomerase inhibition on the cell cycle and apoptosis in various cancer cell lines. mdpi.com
Role as a Scaffold in Medicinal Chemistry Studies
The 2,3,4,9-tetrahydro-1H-carbazole ring system is a well-established and privileged scaffold in medicinal chemistry. wjarr.comingentaconnect.com Its rigid, tricyclic structure provides a solid foundation for the addition of various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).
Precursor for Synthesis : this compound serves as an intermediate or precursor in the synthesis of more complex, pharmacologically active compounds. The most common method for creating the core scaffold is the Fischer indole (B1671886) synthesis. wjarr.com
Diverse Biological Targets : The versatility of the scaffold is demonstrated by the wide range of biological activities reported for its derivatives. It has been used as the starting point for developing compounds with potential applications as anticancer, antibacterial, anti-Alzheimer's, anti-prion, anti-HIV, and antidiabetic agents. wjarr.comniscair.res.innih.govnih.govnih.govnih.gov
SAR Studies : The core structure allows for systematic modifications at various positions (e.g., C-6, C-8, N-9), and the resulting changes in biological activity are studied to build comprehensive SAR models. niscair.res.innih.gov For example, studies have shown that halogenation at certain positions can significantly modulate interactions with biological targets.
Table 2: Examples of Pharmacological Activities Derived from the Tetrahydrocarbazole Scaffold
| Therapeutic Area | Specific Target/Activity | Reference |
|---|---|---|
| Oncology | Cytotoxicity against cancer cells, Telomerase inhibition | wjarr.commdpi.comnih.gov |
| Neurodegenerative Disease | Cholinesterase inhibition, Anti-prion activity, SirT1 inhibition | niscair.res.innih.govnih.gov |
| Infectious Disease | Antibacterial, Antifungal, Anti-HIV | wjarr.comnih.govnih.gov |
| Metabolic Disease | Hypoglycemic activity (AMPK pathway activation) | nih.gov |
Conclusion and Future Research Directions
Summary of Current Research Landscape
Research into 8-chloro-2,3,4,9-tetrahydro-1H-carbazole is situated within the extensive investigation of the tetrahydrocarbazole (THC) motif, a core structure found in numerous natural products and pharmacologically active compounds. rsc.orgresearchgate.netwjarr.com The current landscape is largely dominated by medicinal chemistry, where THC derivatives are explored for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-Alzheimer, and antipsychotic activities. researchgate.netwjarr.comechemcom.com
The presence of a halogen, specifically chlorine at the 8-position, is recognized for its potential to modulate the electronic properties and biological activity of the molecule. echemcom.com Halogenated compounds are a significant component of newly approved drugs, indicating a continued interest in their unique chemical properties. mdpi.com Research has demonstrated that derivatives of tetrahydrocarbazole show promise in inhibiting tumor growth and acting as antibacterial agents. wjarr.com For instance, certain chloro-substituted carbazole (B46965) derivatives have been investigated for their anti-HIV and antitumor activities. tandfonline.com
Synthetically, the Fischer indole (B1671886) synthesis remains a foundational and widely used method for constructing the tetrahydrocarbazole core. researchgate.netwjarr.com However, the field is actively pursuing more efficient and environmentally friendly alternatives, with studies exploring microwave-assisted protocols and the use of novel catalysts to improve yields and reduce reaction times. wjarr.comasianpubs.org The primary focus remains on the synthesis of new derivatives and the subsequent evaluation of their biological properties, establishing a broad but often generalized understanding of the structure-activity relationships within this class of compounds.
Identification of Unexplored Academic Research Avenues
Despite the breadth of research on tetrahydrocarbazoles, several specific avenues concerning the 8-chloro isomer remain underexplored.
Mechanism of Action and Target Identification: While many studies screen for general biological activity (e.g., cytotoxicity against cancer cell lines), detailed mechanistic studies on this compound are scarce. Future research should focus on identifying specific molecular targets, such as kinases, enzymes, or receptors, to elucidate how the 8-chloro substitution influences binding affinity and biological response. mdpi.com
Comparative Isomer Studies: A systematic investigation comparing the biological and chemical properties of different chloro-substituted isomers of tetrahydrocarbazole is lacking. Such a study would clarify the specific role of the chlorine's position on the carbazole nucleus, providing valuable data for rational drug design.
Expanded Biological Screening: The therapeutic potential of this compound could be explored in less conventional areas. For example, some tetrahydrocarbazole derivatives have shown anti-prion activity, suggesting a potential avenue for neurodegenerative disease research beyond Alzheimer's. nih.gov Screening against other targets, such as those for diabetes or inflammatory disorders, could reveal novel therapeutic applications. researchgate.net
Advanced Materials Science: The application of carbazole derivatives in organic light-emitting diodes (OLEDs) and as hole-transporting materials is well-known. asianpubs.org However, specific research into how the 8-chloro substitution uniquely impacts properties like triplet energy, charge mobility, and photostability is an open field. This knowledge could lead to the design of more efficient and durable organic electronic devices.
Emerging Methodologies and Techniques for Future Studies
Advancements in synthetic organic chemistry and analytical techniques offer powerful new tools for investigating this compound.
Modern Synthetic Protocols: Beyond the classical Fischer synthesis, newer methodologies can provide more efficient and diverse routes to functionalized derivatives. These include:
Domino Diels-Alder Reactions: This strategy allows for the rapid construction of complex and poly-functionalized carbazole skeletons from simple indole precursors. nih.gov
Metal-Catalyzed C-C/C-N Bond Formation: These reactions offer versatile methods for creating substituted tetrahydrocarbazoles that are not easily accessible through traditional routes. rsc.orgresearchgate.net
Photochemical C-H Functionalization: Techniques such as C-H functionalization via Intermediate Peroxides (CHIPS) use visible light and oxygen as a "green" oxidant to functionalize the tetrahydrocarbazole core, reducing reliance on harsh reagents. nih.gov
Flow Chemistry: The continuous development of more efficient and "greener" methodologies is imperative for chemical synthesis. rsc.org Flow chemistry offers a promising platform for the safe, scalable, and efficient production of carbazole derivatives.
Computational and In Silico Screening: The use of computational docking and molecular modeling can predict the binding of this compound derivatives to specific biological targets. mdpi.com This approach can prioritize synthetic efforts, saving time and resources by identifying the most promising candidates for laboratory investigation.
High-Throughput Screening (HTS): Combinatorial chemistry, paired with HTS, can accelerate the discovery of new bioactive derivatives by rapidly synthesizing and evaluating large libraries of related compounds.
Potential for Advanced Chemical and Biological Applications
Looking forward, this compound serves as a valuable scaffold for developing next-generation materials and therapeutics.
Targeted Therapeutics: By leveraging a deeper understanding of its mechanism of action, derivatives can be designed for enhanced potency and selectivity. Molecular hybridization, which involves combining the tetrahydrocarbazole core with other pharmacophores (such as dithioates), could lead to synergistic antitumor effects and overcome drug resistance. tandfonline.com
Specialized Organic Electronics: The unique electronic properties conferred by the 8-chloro substitution could be harnessed to create specialized materials. This includes developing new host materials for phosphorescent OLEDs, components for perovskite solar cells, or active layers in organic field-effect transistors (OFETs).
Bioconjugation and Drug Delivery: The carbazole nucleus can be functionalized for conjugation with biomolecules or incorporation into drug delivery systems. nih.gov This could improve the bioavailability and targeting of carbazole-based drugs, reducing off-target effects and enhancing therapeutic efficacy. mdpi.com
Chemical Probes and Sensors: The inherent fluorescence of the carbazole ring system makes it a candidate for developing chemical sensors. Derivatives could be designed to selectively bind to specific ions or molecules, resulting in a detectable change in their optical properties, with applications in environmental monitoring or diagnostics.
Q & A
Q. What are the most reliable synthetic routes for 8-chloro-2,3,4,9-tetrahydro-1H-carbazole, and how can reaction conditions be optimized?
The compound is typically synthesized via Fischer indole synthesis , where substituted phenylhydrazines react with cyclohexanone derivatives under acidic conditions. For example, using 4-chlorophenylhydrazine and cyclohexanone yields the target compound with high efficiency (up to 98% yield) under optimized temperature and solvent conditions . Key parameters include pH control, reaction time, and purification via column chromatography or recrystallization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying purity and structural integrity .
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?
- ¹H NMR : Characteristic signals include aromatic protons (δ ~6.9–7.3 ppm), NH protons (δ ~10.4 ppm), and aliphatic protons (δ ~1.8–2.7 ppm) .
- MS : The molecular ion peak (m/z 205.1 [M⁺]) and fragmentation patterns confirm the molecular weight and chlorine isotope signature . Consistency with reference data and computational simulations (e.g., density functional theory) enhances validation .
Q. What biological activities have been reported for carbazole derivatives, and how does chlorination at the 8-position influence these properties?
Carbazole derivatives exhibit herbicidal , antifungal, and anticancer activities. Chlorination at the 8-position enhances electrophilic reactivity and bioavailability, as seen in analogs like 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, which showed herbicidal activity in computational and in vitro assays . Structure-activity relationship (SAR) studies suggest that halogenation modulates interactions with biological targets like enzymes or DNA .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the solid-state structure of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsion angles, while ORTEP-3 visualizes molecular geometry and hydrogen-bonding networks . For example, tetrahydrocarbazolone analogs show planar carbazole cores and chair-like cyclohexane conformations, validated via crystallographic data . Discrepancies between experimental and computational models (e.g., DFT-optimized structures) can highlight dynamic effects or crystal-packing forces .
Q. What methodological approaches are recommended for resolving contradictions in synthetic yields reported for this compound?
Discrepancies in yields (e.g., 92% vs. 98%) may arise from variations in reaction conditions (solvent, catalyst, or purity of starting materials). Systematic factorial design experiments can isolate critical variables . For instance, optimizing solvent polarity (e.g., using deep eutectic solvents) or acid catalysts (e.g., H₂SO₄ vs. HCl) improves reproducibility . Kinetic studies and in-situ monitoring (e.g., HPLC) further clarify reaction pathways .
Q. How can computational modeling (DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?
- DFT : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and stability .
- Docking : Screens interactions with target proteins (e.g., herbicide-binding enzymes) to prioritize synthetic targets . Experimental validation via enzymatic assays or herbicidal trials is essential to confirm computational predictions .
Q. What strategies are effective for analyzing hydrogen-bonding patterns and supramolecular assembly in crystalline derivatives of this compound?
Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs (e.g., chains, rings) in crystal lattices . For example, NH···O and CH···π interactions in carbazole derivatives stabilize layered or helical packing arrangements. Pairing SCXRD with Hirshfeld surface analysis quantifies intermolecular interactions and guides co-crystal design .
Methodological Considerations
- Synthetic Optimization : Prioritize reaction scalability and green chemistry principles (e.g., solvent-free or catalytic methods) .
- Data Validation : Cross-reference spectral data with literature and computational models to address anomalies .
- Interdisciplinary Collaboration : Combine synthetic chemistry, crystallography, and computational biology for holistic SAR insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
